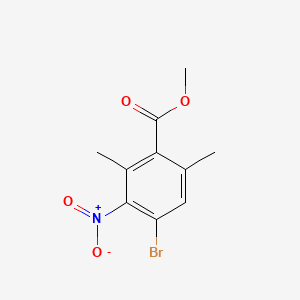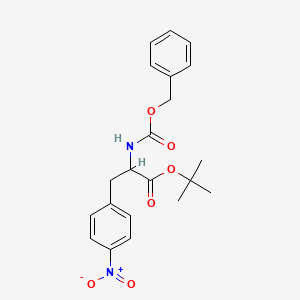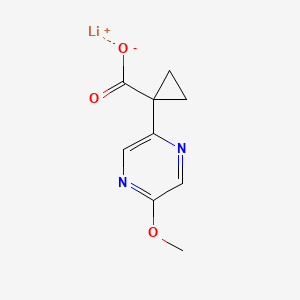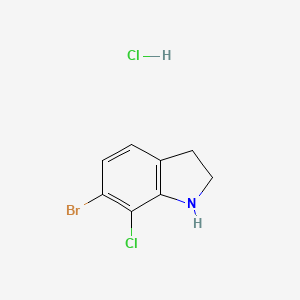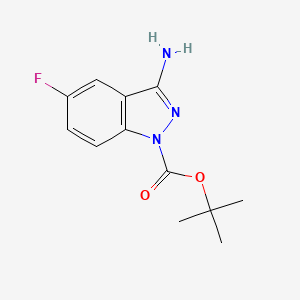![molecular formula C12H10Cl2O2 B13491128 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. The presence of two chlorine atoms and a phenyl group attached to the bicyclic core adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Reaction Conditions: The photochemical reaction is carried out under UV light, and the haloform reaction is performed in a batch process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The combination of the bicyclic core and the phenyl group further enhances its versatility in various applications.
Properties
Molecular Formula |
C12H10Cl2O2 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2,2-dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
InChI Key |
PIVPWKZNYVNIII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(Cl)Cl)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


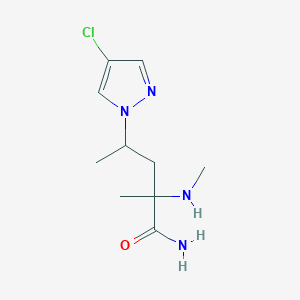
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
